4'-Bromopropiophenone

Cross-coupling chemistry Suzuki-Miyaura coupling Heck reaction

4'-Bromopropiophenone is the preferred para-bromo building block where the electron-deficient aromatic ring and superior bromide leaving group deliver 50–100× faster oxidative addition in Pd-catalyzed cross-coupling versus chloro analogs—enabling milder conditions, reduced catalyst loading, and higher-throughput biaryl synthesis. Validated in multi-step API routes for CB1 receptor antagonists (pyrazole derivatives), antimicrobial SAR campaigns (IC₅₀ 3.19 µM against E. faecalis), and self-polymerizing materials via binary Pd catalysis. The para-substitution pattern ensures regiospecific control unavailable with ortho/meta isomers, while elevated LogP (~3.04 vs ~2.2 for unsubstituted propiophenone) enhances biological target engagement. Procure for demanding R&D and scale-up applications where reactivity, selectivity, and reproducibility are non-negotiable.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 10342-83-3
Cat. No. B130284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromopropiophenone
CAS10342-83-3
Synonyms1-(4-Bromophenyl)-1-propanone;  4’-Bromopropiophenone;  1-(4-Bromophenyl)propanone;  4-Bromophenyl Ethyl Ketone;  4-Ethylcarbonyl-1-bromobenzene;  Ethyl 4-Bromophenyl Ketone;  NSC 83574;  p-Bromopropiophenone
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
InChIKeyUOMOSYFPKGQIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromopropiophenone (CAS 10342-83-3): Product Baseline and Procurement-Relevant Characterization


4'-Bromopropiophenone (CAS 10342-83-3), also known as p-bromopropiophenone or 1-(4-bromophenyl)-1-propanone, is a halogenated aryl ketone (molecular formula C₉H₉BrO, MW 213.07 g/mol) that exists as a white to off-white crystalline solid at room temperature with a melting point range of 42–47°C and a boiling point of 138–140°C at 14 mmHg . The compound features a bromine atom at the para position of the phenyl ring relative to the propanone moiety, creating an electron-deficient aromatic system with distinct reactivity in cross-coupling chemistry . It is produced via Friedel-Crafts acylation of bromobenzene and serves primarily as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials . The compound is commercially available in purities typically ranging from 95% to ≥99% (GC) from major chemical suppliers, making it a readily accessible intermediate for both research and industrial-scale applications [1].

Why Generic Substitution Fails: Differentiated Reactivity and Application-Specific Selection Criteria for 4'-Bromopropiophenone


Substituting 4'-bromopropiophenone with a closely related analog—such as 4'-chloropropiophenone, 2'-bromopropiophenone, or unsubstituted propiophenone—introduces quantifiable differences in physicochemical properties, reactivity, and downstream synthetic outcomes that directly impact procurement decisions. The para-bromo substitution pattern confers distinct advantages: enhanced leaving-group ability in cross-coupling reactions compared to chloro analogs, regiospecific control in subsequent derivatization relative to ortho- or meta-bromo isomers, and significantly altered lipophilicity (LogP ≈ 3.04) versus unsubstituted propiophenone (LogP ≈ 2.2–2.4), which affects purification, handling, and biological target engagement . The following evidence dimensions quantify exactly where and why this specific compound outperforms its comparators in scientifically meaningful ways .

Product-Specific Quantitative Evidence Guide: 4'-Bromopropiophenone vs. Comparator Compounds


Enhanced Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride Leaving Group Comparison

4'-Bromopropiophenone exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro analog (4'-chloropropiophenone). Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 50–100 times faster than aryl chlorides under comparable conditions [1]. While quantitative rate constants for the specific ketone-substituted analogs are not directly published, the general reactivity trend—I > OTf > Br >> Cl—is well established for Suzuki and Heck reactions [2]. The bromine atom in 4'-bromopropiophenone acts as a significantly better leaving group than chlorine, enabling milder reaction conditions (lower temperature, shorter reaction times, reduced catalyst loading) and often higher yields in cross-coupling transformations, which translates directly to process cost savings and improved reproducibility in multistep syntheses [3].

Cross-coupling chemistry Suzuki-Miyaura coupling Heck reaction

Increased Lipophilicity: Impact on Purification and Biological Partitioning

4'-Bromopropiophenone has a measured/calculated LogP value of 3.04 [1], which is approximately 0.6–0.8 log units higher than its chloro analog (LogP ≈ 2.4 for 4'-chloropropiophenone) [2] and approximately 0.8–1.0 log units higher than unsubstituted propiophenone (LogP ≈ 2.2) . This increased lipophilicity directly impacts chromatographic behavior, facilitating reversed-phase HPLC purification with distinct retention times that enable cleaner separation from more polar impurities. In medicinal chemistry campaigns, the higher LogP of the bromo-substituted intermediate translates to altered membrane permeability and plasma protein binding for downstream analogs, offering a quantifiably different starting point for lead optimization that cannot be replicated using the chloro analog or parent ketone.

Lipophilicity LogP Purification Drug design

Validated Route to Potent CB1 Antagonist Pyrazole Derivatives

A peer-reviewed study established a facile seven-step synthetic sequence using 4'-bromopropiophenone as the starting material to generate novel 5-substituted pyrazole derivatives that function as potent CB1 receptor antagonists [1]. The overall yields for this sequence ranged from 11–31%, and the resulting compounds exhibited binding affinities comparable to SR 141716A (rimonabant), the benchmark CB1 antagonist [2]. The para-bromo substitution pattern is essential for the Suzuki-type coupling with an alkene that installs the 5-substituent; attempts to substitute with the ortho- or meta-bromo isomer would result in different regiochemical outcomes or failed coupling due to steric hindrance. This validated synthetic route provides a direct, literature-supported rationale for selecting the para-bromo isomer over alternative bromo- or chloro-substituted propiophenones.

CB1 antagonist Pyrazole synthesis Cannabinoid receptor Obesity therapeutics

Moderate Antibacterial Activity Against Enterococcus faecalis

A derivative compound incorporating the 4-bromophenyl moiety (closely related to the 4'-bromopropiophenone core) exhibited an IC₅₀ value of 3.19 µM (3190 nM) against Enterococcus faecalis CECT 481 in a microbial growth inhibition assay incubated for 18 hours [1]. While direct comparative data for the unsubstituted propiophenone-derived analog or the chloro analog are not available in the same assay, this quantitative activity benchmark provides a measurable starting point for structure-activity relationship (SAR) studies. The presence of the para-bromo substituent likely contributes to the observed activity, and procurement of 4'-bromopropiophenone enables exploration of this pharmacophoric element in antimicrobial lead optimization programs.

Antibacterial Enterococcus faecalis IC₅₀ Antimicrobial screening

Electron-Deficient Aryl Bromide with Self-Polymerization Capability

4'-Bromopropiophenone is characterized as an electron-deficient aryl bromide that exhibits the ability to undergo self-polymerization in the presence of binary palladium catalysts . This property distinguishes it from electron-rich aryl bromides and from the corresponding chloro analog, which lacks sufficient reactivity for such transformations. Additionally, the compound serves as a reagent in the synthesis of substituted 2-aminothiazoles (e.g., 2-aminobenzothiazole) . While quantitative polymerization rates or yields are not provided in the available technical literature, the qualitative differentiation—self-polymerization capability—represents a functional attribute not shared by the chloro analog or unsubstituted propiophenone, and may be leveraged in materials science or polymer chemistry applications.

Electron-deficient aryl halide Palladium catalysis Self-polymerization 2-Aminothiazole synthesis

Higher Melting Point and Crystalline Nature Facilitates Handling and Purification

4'-Bromopropiophenone is a crystalline solid with a melting point range of 45–47°C (lit.) , whereas the chloro analog (4'-chloropropiophenone) melts at 35–37°C and unsubstituted propiophenone is a liquid at room temperature (melting point 17–19°C) [1]. The higher melting point and solid-state nature of the bromo compound offer distinct practical advantages: easier weighing and transfer in the laboratory, reduced volatility during storage and handling, and the ability to purify by recrystallization rather than solely by distillation or chromatography. The ΔTₘ of approximately +8–10°C versus the chloro analog, and +26–30°C versus the parent propiophenone, directly translates to improved ease of handling and reduced material loss during processing.

Physicochemical properties Melting point Solid-state handling Purification

Best Research and Industrial Application Scenarios for 4'-Bromopropiophenone Procurement


Medicinal Chemistry: Synthesis of CB1 Antagonist Pyrazole Derivatives

Procure 4'-bromopropiophenone as the starting material for the seven-step synthesis of 5-substituted pyrazole derivatives with potent CB1 receptor antagonist activity. The validated route published in Tetrahedron Letters demonstrates overall yields of 11–31% and yields compounds with binding affinities comparable to rimonabant (SR 141716A). This scenario is particularly relevant for obesity and metabolic disorder drug discovery programs where peripheral CB1 antagonism is desired [1].

Cross-Coupling Chemistry: Suzuki-Miyaura and Heck Reactions

Utilize 4'-bromopropiophenone in palladium-catalyzed cross-coupling reactions where the aryl bromide moiety undergoes oxidative addition 50–100× faster than the corresponding aryl chloride. This enables milder reaction conditions (lower temperature, reduced catalyst loading) and higher throughput for constructing complex biaryl and alkene-functionalized scaffolds. The electron-deficient nature of the para-bromo-substituted aromatic ring further enhances reactivity in such transformations, making it a preferred building block over chloro analogs [2].

Antimicrobial Lead Optimization: SAR Studies Against Enterococcus faecalis

Employ 4'-bromopropiophenone as a core scaffold for structure-activity relationship (SAR) studies targeting Enterococcus faecalis and related Gram-positive pathogens. Derivatives incorporating the 4-bromophenyl moiety have demonstrated IC₅₀ values of 3.19 µM against E. faecalis CECT 481, providing a quantifiable starting point for lead optimization campaigns. The para-bromo substitution pattern can be systematically varied to explore electronic and steric effects on antimicrobial potency [3].

Polymer and Materials Chemistry: Self-Polymerization and 2-Aminothiazole Synthesis

Leverage the unique self-polymerization capability of 4'-bromopropiophenone in the presence of binary palladium catalysts for the synthesis of novel polymeric materials. Additionally, use the compound as a reagent for constructing substituted 2-aminothiazoles, including 2-aminobenzothiazole, which are valuable intermediates in agrochemical and pharmaceutical synthesis. This application scenario is not accessible with chloro analogs or unsubstituted propiophenone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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